molecular formula C8H10N2 B1611184 Isoindolin-2-amine CAS No. 21507-95-9

Isoindolin-2-amine

Cat. No.: B1611184
CAS No.: 21507-95-9
M. Wt: 134.18 g/mol
InChI Key: NKWOXRUJRCMCBH-UHFFFAOYSA-N
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Description

Isoindolin-2-amine is an organic compound characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogenous ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindolin-2-amine can be synthesized through several methods. One common approach involves the reduction of isoindoline-2-nitro compounds using hydrogenation or other reducing agents. Another method includes the cyclization of ortho-substituted benzylamines under specific conditions . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoindolin-2-one derivatives.

    Reduction: The compound can be reduced to form isoindoline derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include isoindolin-2-one, isoindoline, and various substituted isoindoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Isoindolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoindolin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to therapeutic effects in the case of drug candidates .

Comparison with Similar Compounds

Isoindolin-2-amine can be compared with other similar compounds such as isoindoline, isoindolin-1-one, and isoindolin-2-one. While all these compounds share a common isoindoline core, this compound is unique due to the presence of an amine group at the 2-position, which imparts distinct reactivity and biological activity. Isoindoline is a simpler structure without additional functional groups, whereas isoindolin-1-one and isoindolin-2-one contain carbonyl groups that significantly alter their chemical behavior and applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development and other applications.

Properties

IUPAC Name

1,3-dihydroisoindol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWOXRUJRCMCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508484
Record name 1,3-Dihydro-2H-isoindol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21507-95-9
Record name 1,3-Dihydro-2H-isoindol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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